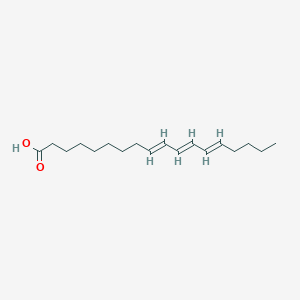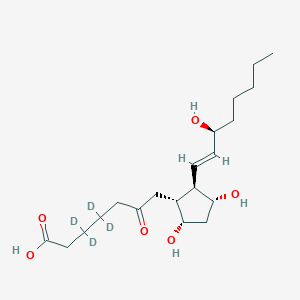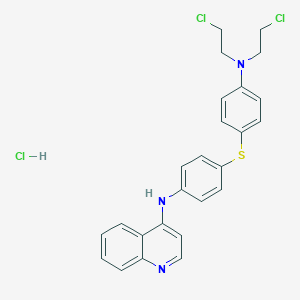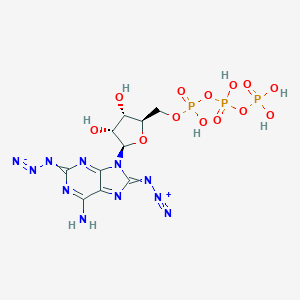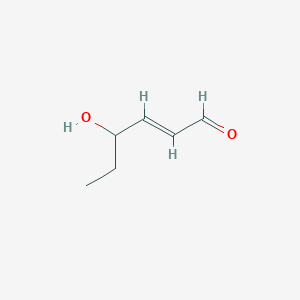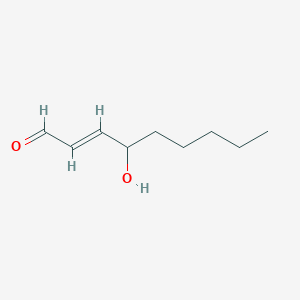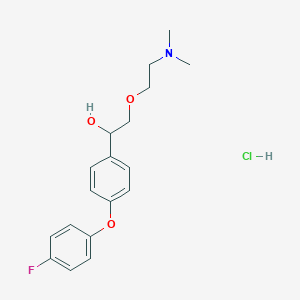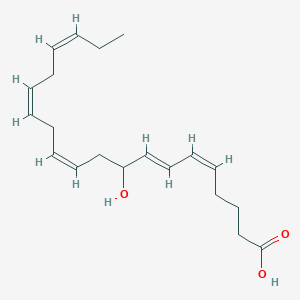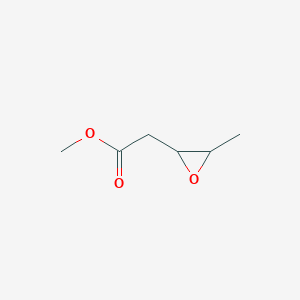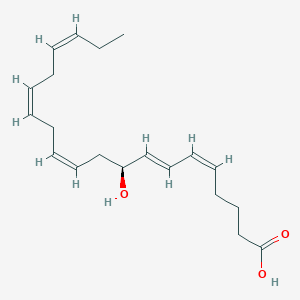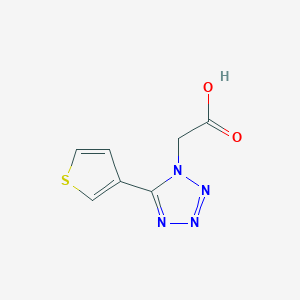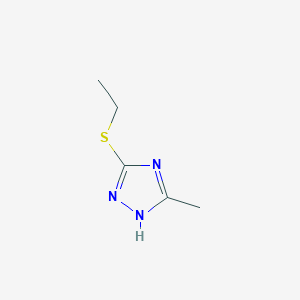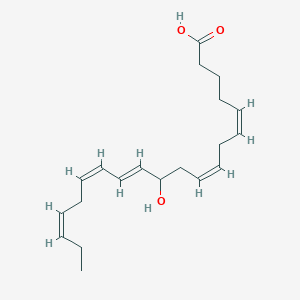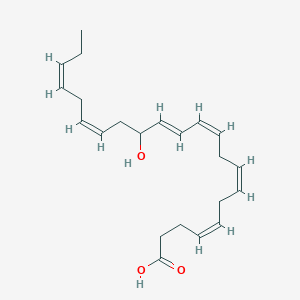
14-HDoHE
描述
The description of an organic compound typically includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a type of fatty acid, given the “docosahexaenoic acid” in its name .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory techniques .科学研究应用
神经科学
14-HDoHE 被确定为大鼠脑中从 DHA 衍生出的主要氧化代谢物之一。它属于一组专门的促分解介质 (SPM) 并且是其他 SPM 的前体,在解决神经炎症中发挥作用。 脑中 this compound 的增加可以作为预防强烈的脑部炎症的标志物 .
心脏病学
在心血管健康方面,this compound 的母体化合物 DHA 参与认知和心血管功能。 DHA 的包封导致 this compound 水平升高,已被认为可以改善氧化状态并有利于生物可及性和生物利用度,从而潜在地影响心脏健康 .
免疫调节
This compound 是脂质介质的一部分,被认为在中枢神经系统的免疫调节中发挥作用。 这些脂质可能参与围手术期神经认知障碍,表明它们在调节大脑内免疫反应方面具有潜在的应用 .
氧化应激标志物
(±)14-HDHA,也称为 this compound,是 DHA 的自动氧化产物,已被认为是氧化应激的潜在标志物。 这种应用在氧化应激是致病因素的各种病理状况中可能具有重要意义 .
抗炎应用
This compound 在炎症中的作用突出表现在它参与炎症脂质水平的产生。 例如,影响 this compound 水平的治疗已被证明可以调节心脏炎症,表明它可以作为抗炎剂使用 .
代谢途径
This compound 对原代星形胶质细胞代谢的调节表明它参与了大脑内的代谢途径。 这可能对理解脑代谢和相关疾病具有意义 .
神经保护作用
由于 this compound 与专门的促分解介质及其在解决神经系统内炎症中的作用相关,人们正在探索其潜在的神经保护作用 .
认知功能
鉴于 DHA 参与认知功能,而 this compound 是从 DHA 衍生出的代谢物,人们对探索 this compound 如何影响认知过程以及可能如何促进认知健康感兴趣 .
每个应用都提供了 this compound 在科学研究和潜在治疗干预中可以发挥的多种作用的概况。
<svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
作用机制
Target of Action
14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of this compound are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .
Mode of Action
This compound is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of this compound . This compound then acts as a precursor to other bioactive lipid mediators .
Biochemical Pathways
The formation of this compound is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .
Result of Action
This compound is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of tissue healing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of this compound . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of this compound.
安全和危害
未来方向
生化分析
Biochemical Properties
14-Hydroxydocosahexaenoic Acid is a major product of the autoxidation of docosahexaenoic acid (DHA) in vitro . It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes . DHA is metabolized to 14(S)-HDHA by human platelets along with 11(S)-HDHA . 14(S)-HDoHE is also produced by salmon gills upon stimulation with calcium ionophore .
Cellular Effects
14-Hydroxydocosahexaenoic Acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress IL-33-mediated eosinophilic inflammation in 12/15-LOX-deficient mice . It also has been found to reduce immune cells counts in the spinal cord and blood . Moreover, it has been shown to decrease the numbers of Th1 cells but increase the accumulation of regulatory T cells and drive macrophage polarization towards an anti-inflammatory phenotype .
Molecular Mechanism
The molecular mechanism of 14-Hydroxydocosahexaenoic Acid involves its interactions with various biomolecules. It has been shown to markedly attenuate ILC2 proliferation and cytokine production at micromolar concentration in vitro . In addition, it inhibits cytokine production of ILC2s at nanomolar concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14-Hydroxydocosahexaenoic Acid have been observed to change over time. For instance, in a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA . Moreover, specific oxylipins derived from DHA were upgraded, such as Protectin Dx in heart and 14-HDoHE in brain .
Dosage Effects in Animal Models
The effects of 14-Hydroxydocosahexaenoic Acid have been found to vary with different dosages in animal models. For instance, exogenous administration of 14(S)-HDoHE in EAE mice suppressed the protein levels of various pro-inflammatory cytokines .
Metabolic Pathways
14-Hydroxydocosahexaenoic Acid is involved in the metabolic pathways of Docosahexaenoic acid (DHA). It is a major product of the autoxidation of DHA in vitro . It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes .
Transport and Distribution
14-Hydroxydocosahexaenoic Acid is transported and distributed within cells and tissues. In a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA .
属性
IUPAC Name |
(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-BGKMTWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


